Retinoblastoma binding protein 2 is a significant member of the JARID1 family of histone demethylases, primarily recognized for its role in the regulation of gene expression through epigenetic modifications. This protein is involved in various cellular processes, including cell cycle regulation, differentiation, and tumorigenesis. It was initially identified as a binding partner of the retinoblastoma protein, a crucial tumor suppressor that regulates cell cycle progression.
Retinoblastoma binding protein 2 is encoded by the KDM5A gene located on chromosome 8q21.11 in humans. This gene is highly conserved across species, indicating its fundamental biological roles. The protein is predominantly expressed in tissues associated with high cellular turnover, such as the brain and various cancers, including renal cell carcinoma and non-small cell lung cancer .
Retinoblastoma binding protein 2 belongs to the Jumonji C domain-containing (JmjC) family of proteins, which are characterized by their ability to demethylate lysine residues on histones. Specifically, retinoblastoma binding protein 2 functions as a demethylase for trimethylated lysine 4 on histone H3 (H3K4me3), a mark typically associated with active transcription .
The synthesis of retinoblastoma binding protein 2 can be achieved through recombinant DNA technology. This involves cloning the KDM5A gene into expression vectors suitable for bacterial or mammalian cell systems. Commonly used methods include:
The expression of retinoblastoma binding protein 2 is often confirmed through techniques such as:
Retinoblastoma binding protein 2 comprises several functional domains:
The crystal structure of retinoblastoma binding protein 2 reveals a complex arrangement that allows it to interact with both histones and transcription factors effectively. The JmjC domain's active site is essential for its enzymatic function, allowing it to remove methyl groups from H3K4 .
Retinoblastoma binding protein 2 catalyzes the following key reaction:
This reaction demonstrates how retinoblastoma binding protein 2 demethylates trimethylated lysine residues on histone H3, thereby influencing gene expression.
The enzymatic activity of retinoblastoma binding protein 2 requires iron(II) ions and α-ketoglutarate as cofactors, which are essential for its demethylation process. The reaction mechanism involves hydroxylation followed by the release of formaldehyde .
Retinoblastoma binding protein 2 modulates gene expression primarily through its demethylase activity on histone H3K4. By removing methyl groups from this histone mark, it alters chromatin structure and accessibility, leading to either activation or repression of target genes depending on the context.
Studies have shown that overexpression of retinoblastoma binding protein 2 can induce epithelial-mesenchymal transition in cancer cells, promoting stem-like properties and resistance to apoptosis . This highlights its role in cancer progression and metastasis.
Relevant studies indicate that alterations in retinoblastoma binding protein 2 expression can significantly impact cellular responses to stress and apoptosis .
Retinoblastoma binding protein 2 has several applications in scientific research:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2